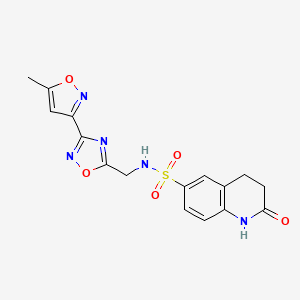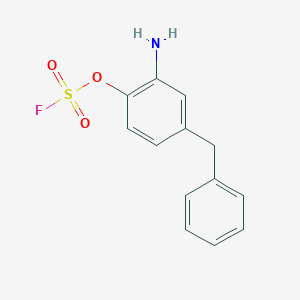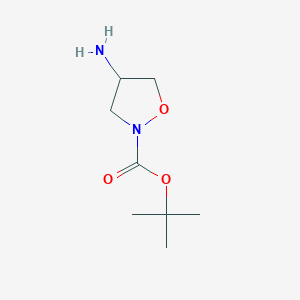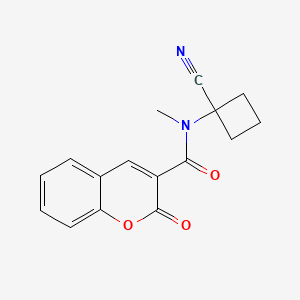![molecular formula C19H23ClN4O3S B2775142 4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide CAS No. 692732-93-7](/img/structure/B2775142.png)
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and dimethylsulfamoyl phenyl groups, which could potentially contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperazine ring, with the chlorophenyl and dimethylsulfamoyl phenyl groups attached at the 1 and 4 positions of the ring . The exact 3D conformation would depend on the specific stereochemistry at these positions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines have been synthesized and assayed for biological activity against various bacterial and fungal strains. Some of these compounds showed moderate activity, indicating their potential in antimicrobial research (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities, especially against breast cancer cells. Notably, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were found to be promising antiproliferative agents (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).
Antimicrobial Evaluation
New piperazine and triazolo-pyrazine derivatives have been synthesized and showed promising results in antimicrobial activity screenings. One of the superior antimicrobials demonstrated good growth inhibition against A. baumannii, highlighting the potential for developing more potent antimicrobial agents (M. Patil, Anurag Noonikara-Poyil, S. Joshi, S. Patil, Abby M. Lewis, A. Bugarin, 2021).
Voltage-Gated Sodium Channel Blockers
Research on constrained analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, has shown these compounds to be potent voltage-gated skeletal muscle sodium channel blockers. They offer a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential as antimyotonic agents (A. Catalano, A. Carocci, F. Corbo, C. Franchini, M. Muraglia, A. Scilimati, M. De Bellis, A. De Luca, D. Camerino, M. Sinicropi, V. Tortorella, 2008).
Wirkmechanismus
Target of Action
It’s worth noting that piperazine-based compounds are frequently found in biologically active compounds and are used in many marketed drugs . They have diverse applications and are known to interact with various targets, including receptors involved in antidepressant, antipsychotic, antihistamine, antifungal, and antibiotic activities .
Mode of Action
Based on the general properties of piperazine derivatives, it can be inferred that the compound might interact with its targets through the nitrogen atom in the piperazine ring . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
These could include pathways related to neurotransmission, immune response, and cell growth, among others .
Result of Action
Based on the known activities of piperazine derivatives, the compound could potentially have effects such as modulation of receptor activity, alteration of signal transduction pathways, or interference with microbial growth .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c1-22(2)28(26,27)16-9-7-15(8-10-16)21-19(25)24-13-11-23(12-14-24)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUAXXNJYZWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)


![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)

![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)

![5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2775075.png)
![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)

